2-(PERFLUOROBUTANOYL)CYCLOHEXANONE

概要

説明

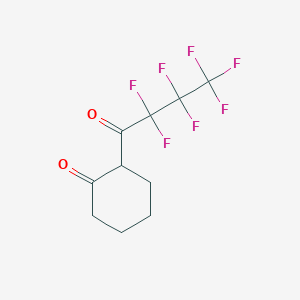

2-(PERFLUOROBUTANOYL)CYCLOHEXANONE is a chemical compound with the molecular formula C10H9F7O2. It is known for its unique structure, which includes a cyclohexanone ring substituted with a perfluorobutanoyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(PERFLUOROBUTANOYL)CYCLOHEXANONE typically involves the reaction of cyclohexanone with perfluorobutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions: 2-(PERFLUOROBUTANOYL)CYCLOHEXANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms in the perfluorobutanoyl group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

2.1. Catalysis

The compound has potential applications in catalysis due to its ability to stabilize reaction intermediates through non-covalent interactions with substrates. Research indicates that perfluoroalkyl compounds can enhance reaction rates and selectivity in catalytic processes .

2.2. Drug Delivery Systems

Research into drug delivery systems has highlighted the role of perfluoroalkyl compounds in enhancing the solubility and bioavailability of pharmaceutical agents. The unique properties of 2-(perfluorobutanoil)cyclohexanone may improve the efficacy of drug formulations by facilitating better absorption and targeting within biological systems .

3.1. Cell Culture Enhancement

Perfluorinated compounds like 2-(perfluorobutanoil)cyclohexanone have been explored for their ability to enhance oxygen solubility in cell culture media. This property is crucial for growing sensitive cell lines that require high oxygen levels for optimal growth and productivity .

3.2. Membrane Technology

The compound can be incorporated into membrane technologies for ultrafiltration and gas separation processes. Its chemical stability and low surface energy can improve membrane performance by reducing fouling and increasing permeability .

4.1. Coatings and Surface Modifications

Due to its low surface energy, 2-(perfluorobutanoil)cyclohexanone is suitable for developing hydrophobic coatings that repel water and oils. Such coatings are valuable in various industries, including automotive and electronics, where moisture resistance is critical .

4.2. Aerospace Applications

In aerospace engineering, the thermal stability and chemical resistance of perfluoroalkyl compounds are advantageous for applications involving extreme conditions, such as seals and lubricants in jet engines .

Case Studies

作用機序

The mechanism of action of 2-(PERFLUOROBUTANOYL)CYCLOHEXANONE involves its interaction with specific molecular targets. The perfluorobutanoyl group can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Cyclohexanone: A simpler analog without the perfluorobutanoyl group.

2-(TRIFLUOROMETHYL)CYCLOHEXANONE: A related compound with a trifluoromethyl group instead of a perfluorobutanoyl group.

Uniqueness: 2-(PERFLUOROBUTANOYL)CYCLOHEXANONE is unique due to the presence of the perfluorobutanoyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and chemically stable compared to its non-fluorinated analogs .

生物活性

2-(Perfluorobutanoyl)cyclohexanone is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical properties, including high stability and resistance to degradation, which have significant implications for their biological activity. This article delves into the biological effects of this compound, focusing on its interactions with biological systems, potential toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The presence of fluorinated groups enhances its lipophilicity, allowing it to interact with biological membranes and proteins effectively.

Chemical Formula

- Molecular Formula : CHFO

- Molecular Weight : 232.17 g/mol

Physical Properties

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents; low solubility in water.

Research has shown that PFAS compounds, including this compound, can interact with various nuclear receptors (NRs), influencing gene expression and cellular processes. Key findings include:

- Binding Affinity : Studies indicate that PFAS can bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in lipid metabolism and glucose homeostasis .

- Endocrine Disruption : These compounds may disrupt endocrine functions by mimicking or blocking hormone actions at target receptors, potentially leading to reproductive and developmental toxicity .

Toxicological Effects

The toxicological profile of this compound is still under investigation, but existing studies provide insights into its potential adverse effects:

- Reproductive Toxicity : Exposure to PFAS has been linked to altered reproductive outcomes in animal models, including changes in hormone levels and reproductive organ development .

- Developmental Toxicity : Prenatal exposure to PFAS has shown associations with developmental delays and alterations in fetal growth parameters .

Case Studies

- Epidemiological Studies : A study investigating the health effects of PFAS exposure in populations living near contaminated sites revealed correlations between serum levels of PFAS and increased incidence of thyroid dysfunction and certain cancers .

- In Vitro Studies : Laboratory studies demonstrated that this compound can induce oxidative stress in human cell lines, leading to apoptosis and cellular dysfunction .

- Environmental Impact Assessments : Assessments of soil and groundwater contamination at industrial sites have shown persistent levels of PFAS, including this compound, raising concerns about bioaccumulation in aquatic organisms and potential food chain impacts .

Data Summary Table

特性

IUPAC Name |

2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F7O2/c11-8(12,9(13,14)10(15,16)17)7(19)5-3-1-2-4-6(5)18/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGUVAREBFMONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285778 | |

| Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37172-87-5 | |

| Record name | NSC42770 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。